

Application of Ethyl 8-Bromoocanoate in the Total Synthesis of (Z)-9-Tricosene

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Compound of Interest

Compound Name: *Ethyl 8-bromoocanoate*

Cat. No.: *B179384*

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Introduction

Ethyl 8-bromoocanoate is a versatile C8 building block utilized in the synthesis of a variety of natural products, particularly those containing long carbon chains. Its bifunctional nature, possessing both an ester and a terminal bromide, allows for sequential chemical modifications, making it a valuable starting material in multi-step total synthesis. This application note details the use of **ethyl 8-bromoocanoate** in the total synthesis of (Z)-9-tricosene, the primary sex pheromone of the housefly, *Musca domestica*. The synthesis involves key steps such as the preparation of a phosphonium salt and a subsequent Wittig reaction to furnish the target natural product.

Data Presentation

Table 1: Key Reagents and Materials

Reagent/Material	Molecular Formula	Molar Mass (g/mol)
Ethyl 8-bromooctanoate	C ₁₀ H ₁₉ BrO ₂	251.16
Triphenylphosphine	C ₁₈ H ₁₅ P	262.29
n-Butyllithium	C ₄ H ₉ Li	64.06
1-Bromotetradecane	C ₁₄ H ₂₉ Br	277.28
Nonanal	C ₉ H ₁₈ O	142.24
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11
Hexane	C ₆ H ₁₄	86.18

Table 2: Summary of Reaction Steps and Yields in the Synthesis of (Z)-9-Tricosene

Step	Reaction	Key Reagents	Product	Yield (%)
1	Phosphonium Salt Formation	Ethyl 8-bromo octanoate, Triphenylphosphine	(8-Ethoxycarbonyl)octyltriphenylphosphonium bromide	High
2	Ylide Formation	(8-Ethoxycarbonyl)octyltriphenylphosphonium bromide, n-Butyllithium	Corresponding phosphonium ylide	In situ
3	Wittig Reaction	Phosphonium ylide, Nonanal	Ethyl (Z)-9-heptadecenoate	Not specified
4	Reduction	Ethyl (Z)-9-heptadecenoate	(Z)-9-Heptadecen-1-ol	Not specified
5	Tosylation	(Z)-9-Heptadecen-1-ol, p-Toluenesulfonyl chloride	(Z)-9-Heptadecen-1-yl tosylate	Not specified
6	Coupling	(Z)-9-Heptadecen-1-yl tosylate, Hexylmagnesium bromide	(Z)-9-Tricosene	Not specified

Note: Specific yields for each step in a single continuous synthesis starting from **ethyl 8-bromo octanoate** are not detailed in a single publication. The pathway represents a feasible and literature-supported approach.

Experimental Protocols

1. Synthesis of (8-Ethoxycarbonyl)octyltriphenylphosphonium bromide

- Materials: **Ethyl 8-bromoocanoate**, triphenylphosphine, acetonitrile (anhydrous).
- Procedure:
 - A solution of **ethyl 8-bromoocanoate** (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
 - The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.
 - After cooling to room temperature, the solvent is removed under reduced pressure.
 - The resulting viscous oil is triturated with diethyl ether to induce crystallization.
 - The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum to afford (8-ethoxycarbonyl)octyltriphenylphosphonium bromide as a white solid.

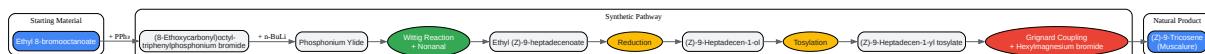
2. Synthesis of (Z)-9-Tricosene via Wittig Reaction

This protocol outlines a general Wittig approach for the synthesis of (Z)-9-tricosene, which can be adapted using the phosphonium salt derived from **ethyl 8-bromoocanoate** after appropriate chain extension and functional group manipulations. A more direct, though conceptually similar, synthesis of (Z)-9-tricosene involves the Wittig reaction between nonyltriphenylphosphonium bromide and tetradecanal.

- Materials: Nonyltriphenylphosphonium bromide, sodium hydride (60% dispersion in mineral oil), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF, anhydrous), tetradecanal.
- Procedure:
 - To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMSO, a solution of nonyltriphenylphosphonium bromide (1 equivalent) in DMSO is added dropwise under an inert atmosphere (e.g., nitrogen or argon).
 - The reaction mixture is heated to 50-60 °C for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
 - The resulting deep red solution is cooled to 0 °C, and anhydrous THF is added.

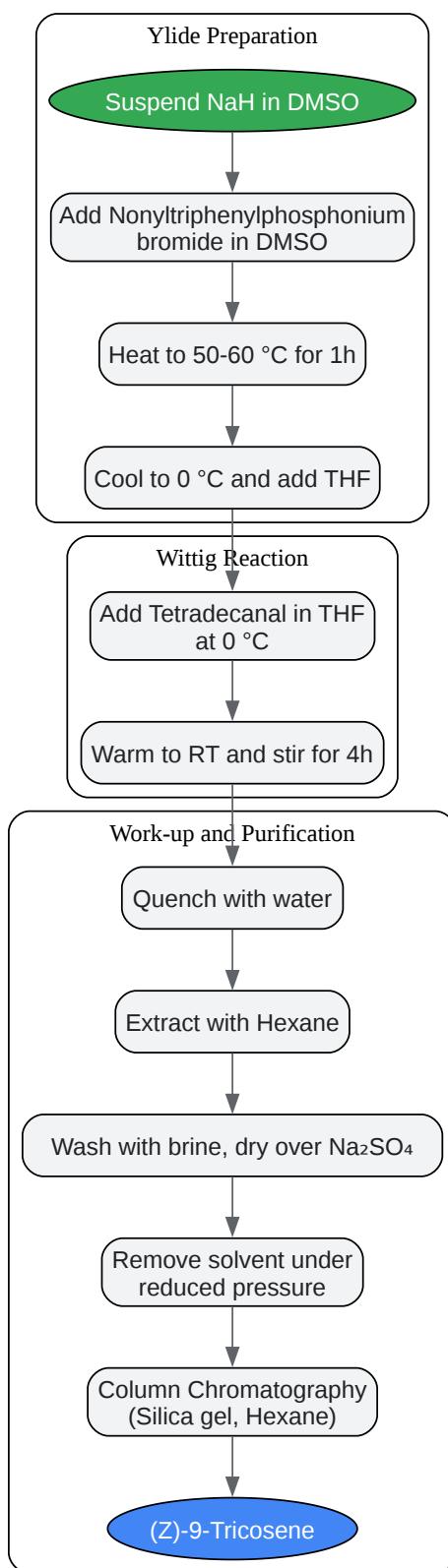
- A solution of tetradecanal (0.9 equivalents) in THF is added dropwise to the ylide solution at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
- The reaction is quenched by the slow addition of water.
- The aqueous layer is extracted with hexane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluting with hexane) to yield (Z)-9-tricosene. The (Z)-isomer is typically the major product under these conditions.

Visualizations



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Caption: Synthetic route to (Z)-9-Tricosene from **Ethyl 8-bromoocanoate**.

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Caption: Workflow for the synthesis of (Z)-9-Tricosene via the Wittig reaction.

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